2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
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Overview
Description
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a fluorophenyl group at the 2-position, a methyl group at the 8-position, and a carbaldehyde group at the 3-position of the imidazo[1,2-a]pyridine ring. Compounds in this family are known for their diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, and anxiolytic properties .
Preparation Methods
The synthesis of 2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of a multicomponent reaction, which offers high atom economy and operational simplicity. The reaction typically involves the condensation of cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol. This catalyst-free approach is highlighted by its easily available starting materials, clean reaction profile, and tolerance of a wide variety of functional groups .
Chemical Reactions Analysis
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Scientific Research Applications
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a candidate for drug development.
Medicine: It has potential therapeutic applications due to its anti-inflammatory, antiviral, and anticancer properties.
Industry: The compound is used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The presence of the fluorophenyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
2-(3-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde can be compared with other similar compounds, such as:
2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the fluorine substituent, which may result in different biological activities.
8-Methylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the fluorophenyl group, affecting its binding affinity and selectivity.
2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde: Contains a chlorine substituent instead of fluorine, which may alter its chemical reactivity and biological properties .
These comparisons highlight the uniqueness of this compound, particularly its enhanced binding affinity and selectivity due to the presence of the fluorophenyl group.
Properties
Molecular Formula |
C15H11FN2O |
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Molecular Weight |
254.26 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C15H11FN2O/c1-10-4-3-7-18-13(9-19)14(17-15(10)18)11-5-2-6-12(16)8-11/h2-9H,1H3 |
InChI Key |
KPVYWUWSVLOWTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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